Hexanenitrile, 4-ethyl-4-methyl-3-oxo-
Description
Hexanenitrile, 4-ethyl-4-methyl-3-oxo- (C₉H₁₅NO) is a branched nitrile derivative featuring an oxo (keto) group at position 3, along with ethyl and methyl substituents at position 3. The presence of both electron-withdrawing (nitrile, oxo) and alkyl groups suggests unique reactivity and physical properties, making it a subject of interest for synthetic and applied chemistry.
Properties
CAS No. |
87539-07-9 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-4-methyl-3-oxohexanenitrile |
InChI |
InChI=1S/C9H15NO/c1-4-9(3,5-2)8(11)6-7-10/h4-6H2,1-3H3 |
InChI Key |
GYQJBKNRGDNJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexanenitrile (Unsubstituted)
- Molecular Formula : C₆H₁₁N
- Key Properties : A simple nitrile with a linear alkyl chain. Evidence indicates its use as a solvent in microwave-assisted oxidation reactions due to its high boiling point (>120°C) . In hydrogenation studies, hexanenitrile exhibits slower reduction kinetics compared to oximes (e.g., hexanal oxime), requiring 60 minutes for full conversion under catalytic conditions .
- Applications : Found in volatile compounds of Iberian ham and utilized in organic synthesis as a precursor to amines .
2-(4-Chlorophenyl)hexanenitrile
- Molecular Formula : C₁₂H₁₄ClN
- Key Properties: Incorporates a chlorophenyl group, enhancing its utility in agrochemical intermediates.
- Applications : Primarily used in pesticide and herbicide formulations.
5,5,6,6,6-Pentafluorohexanenitrile
- Molecular Formula : C₆H₆F₅N
- Key Properties : Fluorination at terminal carbons introduces strong electronegativity and thermal stability. The compound’s molecular weight (187.11 g/mol) and fluorinated structure suggest applications in specialty materials or pharmaceuticals .
- Applications : Likely used in high-performance polymers or as a fluorinated building block in drug discovery.
Ethyl 4-methyl-3-oxohexanoate
- Molecular Formula : C₉H₁₆O₃
- Key Properties : An ester analog with a similar oxo and methyl substitution pattern. The ester group alters polarity and reactivity, making it more hydrolytically labile than nitriles. This compound is listed with multiple suppliers, highlighting commercial availability .
- Applications : Intermediate in fragrance synthesis and pharmaceutical manufacturing.
Physical and Thermodynamic Properties
Industrial and Research Significance
- Comparative Advantages : Unlike simpler nitriles, the branched and oxo-substituted structure of 4-ethyl-4-methyl-3-oxo-hexanenitrile may confer improved stereochemical control in catalysis or enhanced stability in high-temperature applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
